

# Irampanel: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Irampanel** (BIIR 561) is a novel neurological drug candidate characterized by a dual mechanism of action, functioning as a noncompetitive antagonist of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and voltage-gated sodium channels.[1][2] This unique pharmacological profile confers upon it significant anticonvulsive and neuroprotective properties, which have been demonstrated in various preclinical models.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known experimental data of **Irampanel**, intended to serve as a resource for researchers and professionals in the field of drug development. While **Irampanel**'s clinical development was discontinued, its distinct mechanism of action continues to be of scientific interest.

## **Molecular Structure and Chemical Identity**

**Irampanel** is chemically identified as N,N-Dimethyl-N-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethyl]amine.[1] It is an oxadiazole derivative.

Table 1: Chemical and Physical Properties of **Irampanel** 



| Property          | Value                                                                           | Reference(s) |
|-------------------|---------------------------------------------------------------------------------|--------------|
| IUPAC Name        | N,N-Dimethyl-N-[2-[2-(3-<br>phenyl-1,2,4-oxadiazol-5-<br>yl)phenoxy]ethyl]amine |              |
| Synonyms          | BIIR 561, BIIR 561 CL                                                           | <del>-</del> |
| CAS Number        | 206260-33-5                                                                     |              |
| Molecular Formula | C18H19N3O2                                                                      |              |
| Molecular Weight  | 309.36 g/mol                                                                    |              |
| SMILES            | CN(C)CCOC1=C(C=CC=C1)C<br>2=NC(=NO2)C3=CC=CC=C3                                 | _            |

### **Mechanism of Action**

**Irampanel** exerts its pharmacological effects through a dual antagonism of two key players in neuronal excitability: AMPA receptors and voltage-gated sodium channels.

### **AMPA Receptor Antagonism**

**Irampanel** acts as a noncompetitive antagonist of AMPA receptors, a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the glutamate binding site, noncompetitive antagonists like **Irampanel** are thought to bind to an allosteric site, thereby preventing the conformational changes necessary for channel opening, even when glutamate is bound. This mechanism allows **Irampanel** to effectively dampen excessive glutamatergic signaling, which is implicated in the pathophysiology of epilepsy and excitotoxic neuronal injury.

## **Voltage-Gated Sodium Channel Blockade**

In addition to its effects on AMPA receptors, **Irampanel** also functions as a blocker of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, **Irampanel** can further reduce neuronal hyperexcitability, contributing to its anticonvulsant properties.





Click to download full resolution via product page

Figure 1: Dual inhibitory mechanism of Irampanel.

# Pharmacological Properties In Vitro Pharmacology

The in vitro activity of **Irampanel** has been characterized in various assays, demonstrating its potency at both of its molecular targets.

Table 2: In Vitro Pharmacological Data for Irampanel



| Assay                                           | System                                 | Parameter | Value   | Reference(s) |
|-------------------------------------------------|----------------------------------------|-----------|---------|--------------|
| AMPA Receptor-<br>Mediated<br>Currents          | Cultured Cortical<br>Neurons           | IC50      | 8.5 μΜ  |              |
| AMPA-Induced Depolarizations                    | Cortical Wedge<br>Preparation          | IC50      | 10.8 μΜ |              |
| Radiolabeled<br>Batrachotoxin<br>Binding        | Rat Brain<br>Synaptosomal<br>Membranes | Ki        | 1.2 μΜ  |              |
| Voltage-Gated<br>Sodium Currents                | Voltage-Clamped<br>Cortical Neurons    | IC50      | 5.2 μΜ  |              |
| Veratridine-<br>Induced<br>Glutamate<br>Release | Rat Brain Slices                       | IC50      | 2.3 μΜ  | <del>-</del> |

## **In Vivo Pharmacology**

Preclinical studies in animal models have confirmed the anticonvulsant and neuroprotective effects of **Irampanel**.

Table 3: In Vivo Pharmacological Data for Irampanel



| Model                              | Species | Endpoint                           | Parameter | Value                                    | Reference(s |  |
|------------------------------------|---------|------------------------------------|-----------|------------------------------------------|-------------|--|
| Maximum<br>Electroshock<br>Seizure | Mouse   | Suppression of tonic seizures      | ED50      | 2.8 mg/kg<br>(s.c.)                      |             |  |
| AMPA-<br>Induced<br>Lethality      | Mouse   | Protection from lethality          | ED50      | 4.5 mg/kg<br>(s.c.)                      |             |  |
| Focal<br>Ischemia                  | Mouse   | Reduction in cortical infarct area | -         | Effective at 6<br>and 60 mg/kg<br>(i.p.) | -           |  |
| Amygdala-<br>Kindled<br>Seizures   | Rat     | Inhibition of seizures             | -         | Effective at 3<br>and 11 mg/kg<br>(i.p.) | _           |  |

### **Pharmacokinetics**

Detailed pharmacokinetic data for **Irampanel** in multiple species is not readily available in the public domain. However, data from a related non-competitive AMPA receptor antagonist, Perampanel, can provide some insight into the expected pharmacokinetic profile of this class of compounds. It is important to note that the following data is for Perampanel and not **Irampanel**.

Table 4: Pharmacokinetic Parameters of Perampanel in Different Species (for reference)

| Species | Half-life (t½) | Bioavailability | Reference(s) |
|---------|----------------|-----------------|--------------|
| Rat     | 1.67 h         | 46.1%           | _            |
| Dog     | 5.34 h         | 53.5%           | _            |
| Monkey  | 7.55 h         | 74.5%           |              |
| Human   | 105 h          | High            | _            |

## **Experimental Protocols (Representative Examples)**



Detailed experimental protocols for the specific studies on **Irampanel** are not publicly available. The following are representative protocols for the types of assays typically used to characterize compounds with similar mechanisms of action.

# Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Currents

This protocol is a generalized procedure for measuring the effect of a compound on AMPA receptor-mediated currents in cultured neurons.





Click to download full resolution via product page

Figure 2: Workflow for Patch Clamp Electrophysiology.



- Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.
- Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution containing blockers for NMDA receptors (e.g., APV) and GABA-A receptors (e.g., picrotoxin) to isolate AMPA receptor currents.
- Patch Pipette: A glass micropipette with a resistance of 3-5 M $\Omega$  is filled with an internal solution and positioned to form a giga-ohm seal with the neuronal membrane.
- Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of whole-cell currents.
- Current Elicitation: AMPA or a related agonist like kainate is applied to the neuron to evoke an inward current.
- Data Acquisition: Baseline currents are recorded. Irampanel is then applied at increasing concentrations, and the effect on the AMPA-evoked current is measured.
- Analysis: The percentage of inhibition at each concentration is calculated to determine the IC<sub>50</sub> value.

### In Vivo Maximal Electroshock (MES) Seizure Model

This is a standard preclinical model for assessing the anticonvulsant efficacy of a test compound.

- Animal Preparation: Adult male mice are used for the study.
- Compound Administration: **Irampanel** is administered via a specific route (e.g., subcutaneous, intraperitoneal) at various doses. A vehicle control group is also included.
- Seizure Induction: At a predetermined time after drug administration (coinciding with the
  expected peak plasma concentration), a brief electrical stimulus is delivered through corneal
  or ear-clip electrodes to induce a tonic-clonic seizure.



- Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED<sub>50</sub> (the dose effective in 50% of the animals) is calculated.

## **Signaling Pathways**

The antagonism of AMPA receptors by **Irampanel** is expected to modulate several downstream signaling pathways that are crucial for synaptic plasticity, cell survival, and neuronal function. While the specific downstream effects of **Irampanel** have not been extensively detailed, the known consequences of AMPA receptor modulation provide a likely framework.

Activation of AMPA receptors leads to sodium and, in the case of calcium-permeable AMPA receptors, calcium influx. This influx depolarizes the postsynaptic membrane, which is a critical step for the activation of NMDA receptors and the subsequent large influx of calcium. This calcium signal activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), which are pivotal in the processes of long-term potentiation (LTP) and long-term depression (LTD) — cellular mechanisms underlying learning and memory. By blocking AMPA receptors, **Irampanel** would be expected to inhibit these initial depolarization and calcium influx steps, thereby dampening the activation of these downstream pathways. This can be neuroprotective in conditions of excessive glutamate release, such as ischemia, where overactivation of these pathways can lead to excitotoxicity and cell death.





Click to download full resolution via product page

Figure 3: Putative downstream signaling pathways affected by Irampanel.



## **Synthesis**

Detailed, publicly available synthesis protocols for **Irampanel** are scarce. However, the synthesis of structurally related compounds, such as Perampanel, has been described in the patent literature. These syntheses often involve multi-step processes. The synthesis of the core oxadiazole structure of **Irampanel** likely involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an acyl chloride or a similar acylating agent. The phenoxyethyl-dimethylamine side chain would be introduced through ether synthesis, typically a Williamson ether synthesis, by reacting the corresponding phenol with a 2-(dimethylamino)ethyl halide.

### Conclusion

**Irampanel** is a pharmacologically interesting molecule with a dual mechanism of action that targets both AMPA receptors and voltage-gated sodium channels. Preclinical data have demonstrated its potential as an anticonvulsant and neuroprotective agent. While its clinical development has been halted, the information gathered on its molecular structure, chemical properties, and mechanism of action provides a valuable foundation for the design and development of new therapeutics for neurological disorders characterized by neuronal hyperexcitability. Further research into compounds with this dual-action profile may yet yield clinically successful therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BIIR 561 CL: a novel combined antagonist of alpha-amino-3-hydroxy-5-methyl-4isoxazolepropionic acid receptors and voltage-dependent sodium channels with anticonvulsive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of BIIR 561 CL, a novel combined antagonist of AMPA receptors and voltage-dependent Na+ channels PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Irampanel: A Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672174#molecular-structure-and-chemical-properties-of-irampanel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com